REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.N1C=CC=CC=1CC(=O)C.C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[CH:11][CH:10]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
602 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=NC=CC1
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
CuBr
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CC(C)=O
|
Name
|
Cs2CO3
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with three vacuum/N2 cycles
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite with EtOAc
|
Type
|
WASH
|
Details
|
The filtrate was washed with H2O (100 mL) and brine (100 mL)
|
Type
|
WASH
|
Details
|
The aqueous wash
|
Type
|
EXTRACTION
|
Details
|
was back extracted with EtOAc (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (0%-20% EtOAc in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OC=2C=NC=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |